4-Bromo-2-cyclopropylpyrimidine is a heterocyclic organic compound characterized by a bromine atom and a cyclopropyl group attached to a pyrimidine ring. Its molecular formula is , with a molecular weight of approximately 199.05 g/mol. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.
The compound has been documented in several chemical databases, including PubChem and BenchChem, where it is cataloged under the identifier 1086381-83-0. Its synthesis and applications have been explored in various scientific publications, emphasizing its relevance in both academic research and industrial applications .
4-Bromo-2-cyclopropylpyrimidine belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. Pyrimidines are aromatic heterocycles featuring nitrogen atoms in their ring structure, making them important in pharmaceuticals and agrochemicals. This specific compound can be classified as a halogenated pyrimidine due to the presence of the bromine substituent.
The synthesis of 4-Bromo-2-cyclopropylpyrimidine can be achieved through several methods, with the most common involving the bromination of 2-cyclopropylpyrimidine. This reaction typically requires bromine as the brominating agent, often facilitated by a catalyst under inert conditions to prevent side reactions.
The molecular structure of 4-Bromo-2-cyclopropylpyrimidine features a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3, a cyclopropyl group at position 2, and a bromine atom at position 4.
InChI=1S/C7H7BrN2/c8-6-3-4-9-7(10-6)5-1-2-5/h3-5H,1-2H2
ALAVWDPEXFVTEU-UHFFFAOYSA-N
4-Bromo-2-cyclopropylpyrimidine can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the yield and purity of the products formed from these reactions. For instance, controlling temperature and reagent concentrations can optimize outcomes in substitution reactions.
The mechanism by which 4-Bromo-2-cyclopropylpyrimidine exerts its biological effects primarily involves interactions with specific molecular targets within biological systems. In pharmaceutical applications, it may act on enzymes or receptors, influencing various signaling pathways.
Research indicates that compounds similar to 4-Bromo-2-cyclopropylpyrimidine can exhibit anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX), which are involved in prostaglandin synthesis . The exact pathways vary depending on the target cells and conditions.
Relevant data on these properties can aid in predicting behavior during synthesis and application processes.
4-Bromo-2-cyclopropylpyrimidine has several notable applications:
The C4-bromine atom in 4-bromo-2-cyclopropylpyrimidine serves as a critical synthetic handle for structural diversification via transition metal-catalyzed cross-coupling reactions. This halogen’s activation enables the introduction of complex carbon frameworks essential for pharmaceutical applications. Suzuki-Miyaura coupling stands as the most extensively utilized method, where aryl/vinyl boronic acids couple with the bromopyrimidine core under palladium catalysis. Systematic optimization has demonstrated that Pd(PPh₃)₄ in toluene/water mixtures (3:1) at 80°C achieves >95% conversion for aryl boronic acids bearing electron-donating groups, while electron-deficient partners require Pd(dppf)Cl₂ in DMF at 100°C to suppress protodebromination [8].
Kumada couplings exhibit exceptional efficiency with alkyl Grignard reagents, particularly for synthesizing 4-alkyl-2-cyclopropylpyrimidine derivatives. Recent studies reveal that NiCl₂(dppe) catalysis at ambient temperature enables coupling with n-butylmagnesium bromide in THF within 2 hours (yield: 88%), significantly outperforming palladium systems which suffer from β-hydride elimination [5] [8]. For alkynylation, Sonogashira reactions require precise copper co-catalyst modulation—CuI (5 mol%) with Pd(PPh₃)₂Cl₂ (3 mol%) in diisopropylamine facilitates coupling with terminal alkynes bearing TMS-protecting groups, yielding 4-alkynyl derivatives crucial for kinase inhibitor scaffolds [8].
Table 1: Cross-Coupling Reactions of 4-Bromo-2-cyclopropylpyrimidine
Reaction Type | Catalyst System | Reagents/Conditions | Key Products | Yield Range |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acids, K₂CO₃, toluene/H₂O 80°C | 4-Aryl-2-cyclopropylpyrimidines | 75-95% |
Kumada | NiCl₂(dppe) | n-BuMgBr, THF, rt | 4-Alkyl-2-cyclopropylpyrimidines | 80-88% |
Sonogashira | Pd(PPh₃)₂Cl₂/CuI | TMS-acetylene, iPr₂NH, 60°C | 4-Alkynyl derivatives | 65-78% |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Morpholine, t-BuONa, dioxane | 4-Aminopyrimidines | 70-85% |
The cyclopropyl moiety at the pyrimidine C2 position significantly enhances metabolic stability and modulates electronic properties, making its stereoselective construction paramount. Two dominant strategies have emerged: transition metal-catalyzed cyclopropanation of vinylpyrimidines and nucleophilic displacement-ring closure sequences. Rhodium(II)-catalyzed decomposition of diazo compounds in the presence of N1-vinylpyrimidines enables enantioselective cyclopropanation. The [Rh₂(S-DOSP)₄] catalyst in dichloroethane at 40°C achieves >90% ee for trans-cyclopropyl products through putative rhodium-carbenoid intermediates [1]. This method tolerates ester, ketone, and protected amine functionalities on the diazo component but struggles with sterically congested α-tert-butyl diazoesters.
Radical-mediated approaches provide complementary stereoselectivity profiles. Cyclopropyl bromide—synthesized via a mercury-free route involving cyclopropanecarboxylic acid, carbonyl diimidazole, and CBrCl₃ under radical initiation—undergoes nucleophilic substitution on 2,4-dibromopyrimidine [4]. Subsequent Negishi coupling or halogen-metal exchange/intramolecular ring closure constructs the bicyclic cores of carbocyclic nucleoside analogues. Notably, Michael-initiated cyclopropanation using α-bromo-carboxylic esters and acrylates generates quaternary stereocenters adjacent to the pyrimidine, a feat unattainable via traditional methods [1] [7].
Table 2: Cyclopropanation Strategies for 2-Cyclopropylpyrimidine Synthesis
Methodology | Key Reagents/Catalysts | Reaction Conditions | Stereoselectivity | Limitations |
---|---|---|---|---|
Rh(II)-Catalyzed | [Rh₂(S-DOSP)₄], ethyl diazoacetate | DCE, 40°C, N₂ atmosphere | >90% ee (trans) | Steric hindrance with tert-butyl groups |
Radical Bromide | Cyclopropyl bromide (from CBrCl₃/imidazole) | K₂CO₃, DMF, 80°C | Racemic | Requires halogenated precursors |
Michael-Initiated | α-Bromoesters, quinine catalyst | Cs₂CO₃, THF, reflux | 11:1 dr | Diastereomer separation needed |
Pd-Catalyzed C-C Cleavage | Pd(OAc)₂, N-cyclopropyl acylhydrazones | t-AmylOH, 100°C | N/A (ring opening) | Limited to hydrazone substrates |
Conventional thermal approaches to 4-bromo-2-cyclopropylpyrimidine synthesis face challenges in regiocontrol and reaction acceleration, addressed through microwave dielectric heating and solvent minimization. Bromination of 2-cyclopropylpyrimidine under microwave irradiation (150°C, 20 min) using NBS in acetonitrile-water (4:1) achieves 95% C4 selectivity, contrasting with thermal conditions (110°C, 6 hours) yielding only 78% with significant C5 byproducts. This enhancement stems from rapid, uniform heating that suppresses polychlorination and decomposition pathways [1].
Solvent-free condensations demonstrate exceptional atom economy for constructing the pyrimidine core. Mechanochemical grinding of enaminones with brominated urea derivatives in a ball mill (30 Hz, 2 hours) delivers 4-bromo-2-cyclopropylpyrimidine without solvent, reducing waste generation by 90% compared to solution-phase methods. This approach leverages solid-state molecular reorganization, where cyclopropyl group orientation dictates regioselectivity—cyclopropylcarboxaldehyde derivatives favor C2-substitution over phenyl analogues due to reduced π-stacking interference during crystal lattice formation [4]. Scale-up studies reveal consistent yields (82-85%) at 100g scale, confirming industrial viability.
Palladium complexes dominate C-Br bond activation in 4-bromo-2-cyclopropylpyrimidine functionalization, with ligand design critically modulating reactivity. Electron-deficient phosphines (SPhos, RuPhos) prevent Pd(0) aggregation during oxidative addition to the electron-rich pyrimidine ring, while bulky biarylphosphines (XPhos, DavePhos) accelerate reductive elimination in sterically congested systems. Kinetic studies reveal that Buchwald-Hartwig amination proceeds 8-fold faster with 2-cyclopropyl-4-bromopyrimidine versus 4-bromotoluene due to the cyclopropyl group’s σ-donor capacity stabilizing the Pd(IV) transition state [7].
Copper catalysis provides low-cost alternatives for heteroatom coupling. Ullmann-type etherification employs CuI/1,10-phenanthroline with Cs₂CO₃ in DMSO to convert 4-bromo-2-cyclopropylpyrimidine to 4-phenoxypyrimidines (75% yield), a transformation inefficient under Pd catalysis due to catalyst poisoning by phenoxides. The cyclopropyl group’s strain energy (27.5 kcal/mol) indirectly facilitates C-Br cleavage by increasing ring electron density, as confirmed by DFT calculations showing a 15 kJ/mol reduction in activation energy versus unsubstituted 4-bromopyrimidine [7].
Table 3: Catalyst Systems for Pyrimidine Functionalization
Catalyst Type | Representative System | Reaction Scope | Mechanistic Advantage | Industrial Relevance |
---|---|---|---|---|
Pd-Precursors | Pd₂(dba)₃/XPhos | C-N, C-C bond formation | Accelerated reductive elimination | Multi-kilo scale API synthesis |
Cu-Complexes | CuI/neocuproine | C-O, C-S bond formation | Tolerance to hard nucleophiles | Cost-effective for commodity chemicals |
Ni-Catalysts | NiCl₂(dppe) | Alkyl cross-coupling | Suppressed β-hydride elimination | Emerging for sp³-carbon partners |
Bimetallic | Pd-Cu nanoparticles | Tandem C-H activation/alkynylation | Synergistic transmetallation | Flow reactor compatibility |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: